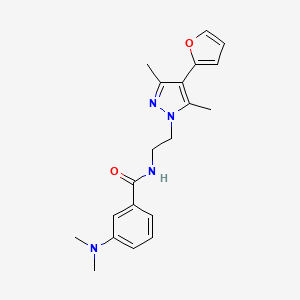![molecular formula C15H12N6S2 B2370675 5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine CAS No. 315678-68-3](/img/structure/B2370675.png)
5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine is a heterocyclic compound with potential applications in various fields of research and industry. Its molecular formula is C15H12N6S2 .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring . It also contains a phenyltetrazolyl group and two methyl groups .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine is a compound that falls within the broader category of pyrimidine derivatives, known for their wide range of applications in scientific research. These compounds are pivotal in the development of new pharmaceuticals due to their significant biological activities. For instance, pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. A study on pyrazolo[1,5-a]pyrimidine derivatives incorporated with mono- and diphenylsulfonyl groups demonstrated activity exceeding that of reference drugs against bacteria and fungi, highlighting the potential of pyrimidine compounds in developing new antimicrobial agents (Alsaedi et al., 2019).
Anticancer and Anti-inflammatory Applications
Pyrimidine derivatives have also been explored for their anticancer and anti-inflammatory effects. A study on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed that certain derivatives were potent in inhibiting cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016). This underscores the therapeutic potential of pyrimidine derivatives in oncology and inflammation management.
Nonlinear Optical and Electronic Applications
Beyond biomedical applications, pyrimidine derivatives exhibit significant promise in the fields of nonlinear optics (NLO) and electronics. A comparative study between density functional theory (DFT) and experimental findings on thiopyrimidine derivatives revealed their considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020). The study's findings highlight the utility of these compounds in developing new materials for high-tech applications in the electronics industry.
Synthesis Methods and Chemical Properties
Research into efficient synthesis methods for pyrimidine derivatives has led to the development of one-pot, three-component reactions that facilitate the creation of these compounds in aqueous mediums. This approach exemplifies the ongoing efforts to improve the synthesis efficiency and environmental friendliness of producing pyrimidine derivatives (Badvel et al., 2015).
Dual Inhibitory Activities for Therapeutic Applications
Moreover, specific pyrimidine derivatives have been identified as potent dual inhibitors of key enzymes like thymidylate synthase and dihydrofolate reductase, offering a new avenue for the development of therapeutic agents with dual inhibitory activities against cancer and microbial infections (Gangjee et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of 5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine is the Sphingosine 1-phosphate receptor 1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to sphingosine 1-phosphate, a bioactive lipid mediator.
Propiedades
IUPAC Name |
5,6-dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S2/c1-9-10(2)22-13-12(9)14(17-8-16-13)23-15-18-19-20-21(15)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWPGMHILKKDMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NN=NN3C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2370592.png)
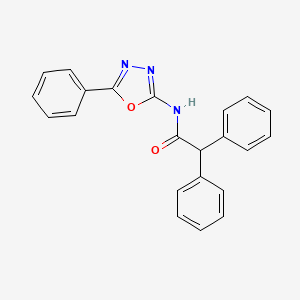
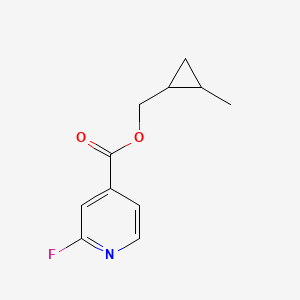
![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2370600.png)
![9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2370601.png)
![Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate](/img/structure/B2370603.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2370605.png)
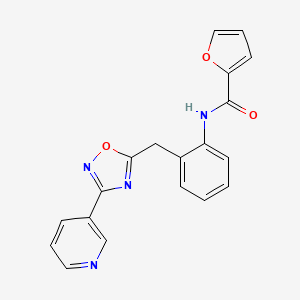
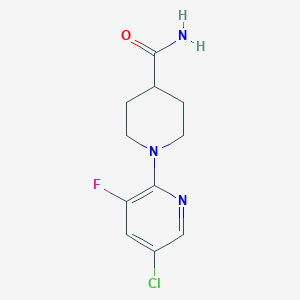
![7-(2,5-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370610.png)
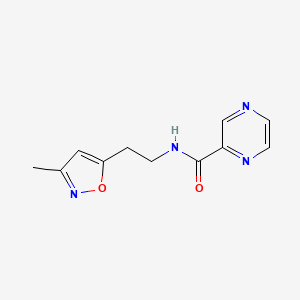
![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2370612.png)
![2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2370613.png)
